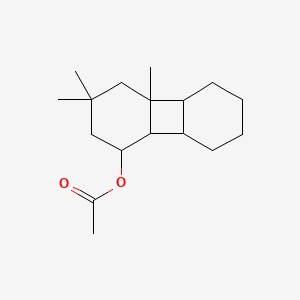
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate is a complex organic compound with the molecular formula C17H28O2 and a molecular weight of 264.40302 g/mol . It is also known by other names such as dodecahydro-3,3,4a-trimethylbiphenylen-1-ol acetate . This compound is characterized by its tricyclic structure, which includes three fused rings and several methyl groups, making it a unique and interesting subject for chemical research.
Métodos De Preparación
The synthesis of 5,5,7-Trimethyltricyclo(64002,7)dodec-3-yl acetate involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5,5,7-Trimethyltricyclo(6.4.0.02,7)dodec-3-yl acetate can be compared with other similar compounds, such as:
Caryophyllene acetate: Another tricyclic compound with similar structural features but different functional groups.
Acetoxy-caryophyllene: A compound with a similar acetate group but different ring structure.
These comparisons highlight the uniqueness of this compound in terms of its specific tricyclic structure and functional groups.
Propiedades
Número CAS |
94087-06-6 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(3,3,4a-trimethyl-1,2,4,4b,5,6,7,8,8a,8b-decahydrobiphenylen-1-yl) acetate |
InChI |
InChI=1S/C17H28O2/c1-11(18)19-14-9-16(2,3)10-17(4)13-8-6-5-7-12(13)15(14)17/h12-15H,5-10H2,1-4H3 |
Clave InChI |
OVJMOYDIJQPKGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(CC2(C1C3C2CCCC3)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















